methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate
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Overview
Description
The compound with the identifier “methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Chemical Reactions Analysis
methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may react with phosgene and imidazole under anhydrous conditions to form specific derivatives .
Scientific Research Applications
methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis. In biology and medicine, it may be explored for its potential therapeutic applications, such as inhibiting specific enzymes or pathways. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds such as carbonyldiimidazole and its derivatives share some similarities with this compound in terms of their reactivity and applications . this compound may exhibit distinct properties that make it more suitable for specific applications.
Properties
IUPAC Name |
methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLCNSFCJSPSED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=CC=C(C=C1)Br)C(=O)OC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C(C(=O)C1=CC=C(C=C1)Br)C(=O)OC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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